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molecular formula C11H9NO3 B2719150 7-methoxyquinoline-8-carboxylic acid CAS No. 1159427-80-1

7-methoxyquinoline-8-carboxylic acid

Cat. No. B2719150
M. Wt: 203.197
InChI Key: YXDHBRKFWUOAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447117B2

Procedure details

In separate batches (1 g) a mixture of 2-amino-6-methoxybenzoic acid (11 g, 66 mmol) and acrolein (4.8 mL, 72 mmol) in 1,4-dioxane (66 mL) was heated in a microwave reactor for 20 min at 200° C. After combining the reactions, the mixture was concentrated and purified via silica gel chromatography (0-10% MeOH in DCM) to give the title compound (2.8 g, 20%). MS (ESI) mass calcd. for C11H19NO3, 203.1. m/z found 204.0 [M+H]+.
[Compound]
Name
mixture
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]([OH:6])=[O:5].[CH:13]([CH:15]=[CH2:16])=O>O1CCOCC1>[CH3:12][O:11][C:7]1[C:3]([C:4]([OH:6])=[O:5])=[C:2]2[C:10]([CH:13]=[CH:15][CH:16]=[N:1]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
mixture
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
11 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)OC
Name
acrolein
Quantity
4.8 mL
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
66 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (0-10% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC=NC2=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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